molecular formula C14H15BrO3 B6324275 (1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-39-1

(1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B6324275
CAS No.: 733740-39-1
M. Wt: 311.17 g/mol
InChI Key: IZQLUQUCUBIXLN-ZJUUUORDSA-N
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Description

(1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS 733740-39-1) is a chiral cyclopentane carboxylic acid derivative of high interest in medicinal chemistry and drug discovery. This compound features a cis-configured cyclopentane ring with a carboxylic acid functional group and a 2-bromophenyl ketone moiety, presenting a multifunctional scaffold for synthetic elaboration. With a defined stereochemistry of (1S,3R) and a molecular formula of C14H15BrO3 (MW: 311.17), it is supplied with a high purity of 96% . Compounds based on the cyclopentane-carboxylic acid core are increasingly valuable in pharmaceutical research, particularly in the development of mechanism-based enzyme inactivators . The specific stereochemistry and functional groups make it a promising building block for creating potent and selective inhibitors of enzymes like human ornithine aminotransferase (hOAT), a recognized target in metabolic reprogramming for cancers such as hepatocellular carcinoma (HCC) . The 2-bromophenyl group offers a versatile handle for further cross-coupling reactions, such as Suzuki reactions, allowing researchers to diversify the structure and explore structure-activity relationships. This product is intended for research applications only and is not approved for human therapeutic, diagnostic, or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQLUQUCUBIXLN-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization

The cyclopentane core is commonly constructed via Diels-Alder reactions. For example:

Reactants :

  • Diene: 1,3-Butadiene or substituted diene.

  • Dienophile: Maleic anhydride or acrylate derivatives.

Conditions :

  • Solvent: Toluene or dichloromethane.

  • Catalyst: Lewis acids (e.g., BF₃·Et₂O) at −20°C to 0°C.

Outcome :

  • Yields bicyclic adducts, which are hydrolyzed to cis-cyclopentane dicarboxylic acids.

  • Stereoselectivity is enhanced using chiral auxiliaries or asymmetric catalysis.

Introduction of the Carboxylic Acid Group

Oxidation of Primary Alcohols

A primary alcohol at position 1 is oxidized to the carboxylic acid using:

  • KMnO₄ in acidic or neutral conditions (60–80% yield).

  • Jones reagent (CrO₃/H₂SO₄) for faster oxidation (85–90% yield but harsher conditions).

Example Protocol :

  • Cyclopentanol derivative (10 mmol) in acetone (50 mL).

  • Add KMnO₄ (30 mmol) gradually at 0°C.

  • Stir for 12 h at room temperature.

  • Filter and acidify to isolate the carboxylic acid.

Attachment of the 2-Bromophenyl-2-Oxoethyl Side Chain

Friedel-Crafts Acylation

The ketone side chain is introduced via Friedel-Crafts reaction:

Reactants :

  • Cyclopentane carboxylic acid chloride.

  • 2-Bromophenylacetyl chloride.

Conditions :

  • Catalyst: AlCl₃ (1.2 equiv) in dichloroethane.

  • Temperature: Reflux (80°C) for 6–8 h.

Challenges :

  • Competing ortho/para acylation on the bromophenyl ring.

  • Steric hindrance from the cyclopentane ring.

Optimization :

  • Use bulky solvents (e.g., 1,2-dichlorobenzene) to improve regioselectivity.

Stereochemical Control

Chiral Resolution

Racemic mixtures are resolved using:

  • Chiral column chromatography (e.g., Chiralpak IA).

  • Diastereomeric salt formation with (R)- or (S)-α-methylbenzylamine.

Example :

  • Dissolve racemic product (2 g) in ethanol.

  • Add (R)-α-methylbenzylamine (1.2 equiv).

  • Crystallize to isolate the (1S,3R)-enantiomer.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)
Diels-Alder + Oxidation1,3-ButadieneCyclization6592
Friedel-CraftsCyclopentane carbonyl chlorideAcylation5588
Asymmetric CatalysisChiral dienophileStereoselective synthesis7598

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Reduce reaction times for Diels-Alder steps (2 h vs. 12 h batch).

  • Green Chemistry : Replace AlCl₃ with ionic liquids (e.g., [BMIM]Cl) to minimize waste .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

(1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which (1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Positional Isomers and Substitution Effects

Compound Name Structure Substituent Position Molecular Formula Key Properties References
(1S,3R)-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid Cyclopentane with 2-bromophenyl-oxoethyl 2-Bromo (ortho) C₁₄H₁₅BrO₃ Theoretical logP ~2.8 (estimated); higher steric hindrance Inferred from
CIS-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid Cyclopentane with 3-bromophenyl-oxoethyl 3-Bromo (meta) C₁₄H₁₅BrO₃ Lower steric hindrance; possible enhanced solubility vs. ortho isomer
CIS-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid Cyclohexane with 4-bromophenyl-oxoethyl 4-Bromo (para) C₁₅H₁₇BrO₃ Larger ring size (cyclohexane) increases conformational flexibility; logP ~3.1

Key Findings :

  • Ortho vs.
  • Ring Size : Cyclohexane analogs (e.g., ) exhibit higher lipophilicity and altered pharmacokinetic profiles compared to cyclopentane derivatives.

Functional Group Variations

Compound Name Functional Groups Molecular Formula Notable Properties References
cis-3-[2-oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid 2-Nitrophenyl-oxoethyl C₁₄H₁₅NO₅ Strong electron-withdrawing nitro group; higher reactivity in nucleophilic substitution
VP-4543: (1S,3R)-3-((4-Bromophenyl)carbamoyl)cyclopentane-1-carboxylic acid 4-Bromophenyl-carbamoyl C₁₃H₁₅BrNO₃ Carbamoyl group enhances hydrogen bonding; lower logP (~2.3) vs. oxoethyl analogs

Key Findings :

  • Nitro vs. Bromo : Nitro-substituted compounds () exhibit higher electrophilicity, making them more reactive but less stable under physiological conditions.
  • Carbamoyl vs. Oxoethyl : Carbamoyl groups (e.g., VP-4543) improve aqueous solubility but may reduce membrane permeability .

Stereochemical and Conformational Differences

Compound Name Configuration Key Structural Feature Impact on Properties References
trans-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid Trans (1R,2R) Fluorine at para position Increased dipole moment (fluorine electronegativity); melting point ~150–155°C (estimated)
(1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid Cis (1S,3R) Methoxycarbonyl group Enhanced ester stability; logP ~1.5 (experimental)

Key Findings :

  • Cis vs. Trans Configuration : The cis configuration in the target compound may improve binding to chiral receptors compared to trans isomers .
  • Fluorine Substitution : Fluorinated analogs () show higher metabolic stability due to C-F bond resistance to oxidation.

Research Implications and Data Gaps

  • Synthetic Challenges : Ortho-substituted bromophenyl derivatives require careful optimization to avoid steric-driven side reactions .
  • Data Needs : Experimental data on solubility, logP, and receptor binding for the target compound are critical for further development.

Q & A

Q. What are the established synthetic routes for (1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step organic reactions, including:

  • Aldol condensation : Coupling a bromophenyl ketone with a cyclopentane-carboxylic acid derivative under basic conditions (e.g., NaOH/EtOH) to form the oxoethyl linkage .
  • Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to achieve the (1S,3R) configuration .
  • Carboxylic acid protection : Temporary protection of the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions during ketone functionalization .
    Critical parameters include temperature (0–25°C for sensitive intermediates) and solvent polarity (THF or DCM for optimal yield). Post-synthesis, deprotection and purification via recrystallization or column chromatography are essential .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR validate the cyclopentane ring conformation, bromophenyl substituent position (ortho vs. para), and stereochemistry. Key signals include δ ~2.5–3.5 ppm (cyclopentane protons) and δ ~7.3–7.8 ppm (bromophenyl aromatic protons) .
  • Mass spectrometry (HRMS) : Exact mass analysis confirms the molecular formula (C₁₄H₁₅BrO₃) and detects isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

Q. What preliminary biological screening assays are recommended to explore its therapeutic potential?

  • Enzyme inhibition assays : Test against cyclooxygenase (COX-2) or kinases using fluorogenic substrates to identify anti-inflammatory or anticancer activity .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to evaluate interactions with targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How can conflicting data on solubility and bioactivity be resolved when comparing bromophenyl analogs with other halogenated derivatives?

  • Solubility analysis : Perform comparative studies using shake-flask methods in buffers (pH 7.4) and DMSO. The ortho-bromophenyl group may reduce solubility due to steric hindrance versus para-fluoro analogs .
  • Structure-activity relationship (SAR) : Systematically replace bromine with Cl, I, or CF₃ and assay bioactivity. For example, iodine may enhance halogen bonding but reduce metabolic stability .
  • Molecular dynamics simulations : Model hydrophobic interactions of the bromophenyl group with binding pockets to explain potency variations .

Q. What strategies optimize the compound’s metabolic stability without compromising target binding?

  • Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to improve membrane permeability, with enzymatic cleavage in vivo .
  • Isotere replacement : Substitute the cyclopentane ring with a cyclohexane or spiro system to resist oxidative metabolism .
  • Deuterium incorporation : Replace hydrogen atoms at metabolic hotspots (e.g., α to carbonyl) to slow CYP450-mediated degradation .

Q. How can researchers address discrepancies in reported enzymatic inhibition mechanisms?

  • Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if Km increases with inhibitor concentration, competitive binding is likely .
  • X-ray crystallography : Resolve co-crystal structures of the compound bound to the enzyme (e.g., COX-2) to visualize active-site interactions .
  • Mutagenesis studies : Modify key residues (e.g., Arg120 in COX-2) and measure inhibition changes to identify critical binding regions .

Q. What advanced techniques validate the compound’s stereochemical integrity during scale-up synthesis?

  • Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .
  • X-ray diffraction : Single-crystal analysis provides unambiguous stereochemical assignment, especially for novel derivatives .
  • Kinetic resolution : Use lipases or esterases to separate undesired enantiomers during intermediate steps .

Comparative and Methodological Questions

Q. How does the ortho-bromophenyl substituent influence reactivity compared to meta- or para-substituted analogs?

  • Electronic effects : The ortho-bromo group induces steric strain, reducing nucleophilic substitution rates versus para-fluoro analogs. However, it enhances π-π stacking in aromatic binding pockets .
  • Suzuki coupling compatibility : Ortho-substitution may hinder cross-coupling reactions due to steric bulk, requiring optimized catalysts (e.g., PdCl₂(dppf)) .
  • Photostability : Bromine’s heavy atom effect increases susceptibility to UV degradation compared to chlorine .

Q. What computational methods are most effective for predicting off-target interactions?

  • Docking simulations : Use AutoDock Vina with homology models of off-target proteins (e.g., hERG channel) to assess cardiac toxicity risks .
  • Machine learning : Train models on ChEMBL bioactivity data to predict polypharmacology .
  • Free-energy perturbation (FEP) : Calculate binding free energy differences between targets and off-targets to prioritize selectivity .

Q. How can researchers reconcile contradictory data on anti-inflammatory vs. pro-apoptotic effects?

  • Dose-response studies : Perform assays across concentrations (nM–µM) to identify biphasic effects .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling cascades (e.g., NF-κB vs. p53) activated at different doses .
  • In vivo models : Compare efficacy in acute inflammation (e.g., carrageenan-induced edema) versus tumor xenograft models .

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